molecular formula C11H16BrNO B1407483 4-bromo-3-methoxy-N-(2-methylpropyl)aniline CAS No. 1549852-24-5

4-bromo-3-methoxy-N-(2-methylpropyl)aniline

Cat. No.: B1407483
CAS No.: 1549852-24-5
M. Wt: 258.15 g/mol
InChI Key: XZRNSOLRCRTVHP-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-(2-methylpropyl)aniline is a substituted aniline derivative with a bromine atom at the para position (C4), a methoxy group at the meta position (C3), and a 2-methylpropyl (isopropyl) group attached to the nitrogen atom. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group acts as an electron-donating group, directing further reactions to specific positions on the aromatic ring .

Properties

IUPAC Name

4-bromo-3-methoxy-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRNSOLRCRTVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-(2-methylpropyl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methoxy-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-3-methoxy-N-(2-methylpropyl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(2-methylpropyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and aniline groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkoxy and Alkyl Substituents

N-(1-(3,4-Dimethoxyphenyl)-2-Methylpropyl)Aniline
  • Structure : Features two methoxy groups (C3, C4) and a 2-methylpropyl substituent on the amine.
  • Key Differences : The additional methoxy group at C4 increases electron density on the ring compared to the bromine in the target compound.
  • Crystallinity: Crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 23.188 Å, b = 7.982 Å, and c = 20.600 Å. The N–H bond length is 0.86 Å, consistent with secondary amines .
  • Synthesis : Prepared via a photoredox-catalyzed reaction under blue LED light, yielding a structurally rigid product .
4-Methoxy-N-(2-Methylpropyl)Aniline Hydrochloride
  • Structure : Lacks the bromine atom but shares the methoxy and isopropyl groups.
  • Properties : Higher solubility in polar solvents due to the hydrochloride salt form. Used as an intermediate in drug synthesis (e.g., kinase inhibitors) .

Brominated Aniline Derivatives

4-Bromo-N-Isopropyl-3-(Trifluoromethyl)Aniline
  • Structure : Replaces the methoxy group with a trifluoromethyl (CF₃) group at C3.
  • Electronic Effects : The CF₃ group is strongly electron-withdrawing, reducing ring electron density compared to the methoxy group. This enhances resistance to electrophilic attack.
  • Applications : Used in agrochemical research due to its stability and lipophilicity .
4-Bromo-N-[1-(Thiophen-2-Yl)Propyl]Aniline
  • Structure : Substitutes the isopropyl group with a thiophene-containing chain.
  • Molecular weight: 296.23 g/mol .

Nitro- and Halogen-Substituted Analogues

4-Bromo-N-(4-Methoxy-3-Nitrobenzyl)Aniline
  • Structure : Adds a nitro group at C3 and a benzyl group to the amine.
  • Reactivity : The nitro group (electron-withdrawing) deactivates the ring, contrasting with the methoxy group’s activating effect. This compound is used in dye synthesis .
4-Bromo-3-Methyl-N-[(6-Nitro-1,3-Benzodioxol-5-Yl)Methyl]Aniline
  • Structure : Replaces methoxy with a methyl group and adds a nitrobenzodioxole moiety.

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-Bromo-3-methoxy-N-(2-methylpropyl)aniline Br (C4), OMe (C3), N-iPr 258.15 Pharmaceutical intermediate, high purity
N-(1-(3,4-Dimethoxyphenyl)-2-methylpropyl)aniline OMe (C3, C4), N-iPr 273.38 Rigid crystal structure, bioactive
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline Br (C4), CF₃ (C3), N-iPr 282.10 Agrochemical stability, lipophilic
4-Bromo-N-[1-(thiophen-2-yl)propyl]aniline Br (C4), thiophene-N-propyl 296.23 Organic electronics, π-conjugation
4-Bromo-N-(4-methoxy-3-nitrobenzyl)aniline Br (C4), OMe (C4), NO₂ (C3) 337.17 Dye synthesis, deactivated ring

Key Findings and Trends

Electronic Effects: Electron-donating groups (e.g., methoxy) increase ring reactivity for electrophilic substitution, while electron-withdrawing groups (e.g., CF₃, NO₂) reduce reactivity .

Crystallinity: Bulky substituents (e.g., isopropyl) and hydrogen bonding (N–H) enhance crystallinity, as seen in monoclinic systems .

Applications :

  • Brominated derivatives are prevalent in drug discovery (e.g., kinase inhibitors) and materials science .
  • Nitro-substituted analogues find use in dyes and explosives .

Biological Activity

4-Bromo-3-methoxy-N-(2-methylpropyl)aniline is a chemical compound of significant interest in medicinal chemistry and pharmacology. Its unique structural characteristics suggest potential interactions with various biological targets, influencing several biochemical pathways. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16BrN
  • Key Functional Groups :
    • Bromine atom (Br)
    • Methoxy group (-OCH₃)
    • Aniline moiety (aromatic amine)

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities. Preliminary studies suggest it may interact with various biomolecular targets, influencing several biochemical pathways. The methoxy and bromine substituents are particularly noted for their potential to modulate enzyme activity and receptor interactions.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the methoxy group enhances lipophilicity, facilitating membrane permeability and subsequent receptor binding. Potential pathways impacted by this compound include:

  • Cyclic AMP (cAMP) signaling
  • Neurotransmitter modulation
  • Inflammatory responses

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-methylanilineLacks methoxy groupSimpler structure
4-Bromo-N,N-diethyl-anilineDifferent alkyl substituentsVarying biological activity potential
4-Bromo-3-methoxy-anilineLacks propyl substitutionDifferent reactivity profile

Study 1: PDE4 Inhibition

A recent study explored the role of selective phosphodiesterase 4 (PDE4) inhibitors in modulating cAMP levels in neuronal cells. Although not directly tested on this compound, related compounds have shown that PDE4 inhibition can lead to enhanced memory and reduced anxiety in animal models. This suggests a potential pathway through which this compound may exert its effects.

Study 2: Interaction with Biological Targets

In vitro studies have indicated that compounds structurally similar to this compound can effectively bind to certain receptors involved in neuroinflammation. These findings highlight the need for further research into the binding affinities and selectivity of this compound against various biological targets.

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound shows potential therapeutic benefits, it is essential to evaluate its safety profile comprehensively. Studies on related compounds suggest the following considerations:

  • Acute Toxicity : Harmful if swallowed.
  • Chronic Effects : Long-term exposure may lead to adverse effects on organ systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-3-methoxy-N-(2-methylpropyl)aniline
Reactant of Route 2
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